molecular formula C8H12ClN3 B13306825 N-Butyl-5-chloropyrazin-2-amine

N-Butyl-5-chloropyrazin-2-amine

Katalognummer: B13306825
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: ZYCPCPYODHHWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-5-chloropyrazin-2-amine is an organic compound belonging to the class of aminopyrazines It is characterized by the presence of a butyl group attached to the nitrogen atom and a chlorine atom at the 5-position of the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-chloropyrazin-2-amine typically involves the reaction of 5-chloropyrazin-2-amine with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-5-chloropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Butyl-5-chloropyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of N-Butyl-5-chloropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby disrupting signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Butylamino-6-chloropyrazine
  • N-Butyl-6-chloropyrazin-2-amine
  • 6-Chloropyrazin-2-amine

Uniqueness

N-Butyl-5-chloropyrazin-2-amine is unique due to the specific positioning of the butyl group and chlorine atom, which imparts distinct chemical and biological properties. This structural arrangement allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .

Eigenschaften

Molekularformel

C8H12ClN3

Molekulargewicht

185.65 g/mol

IUPAC-Name

N-butyl-5-chloropyrazin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-10-8-6-11-7(9)5-12-8/h5-6H,2-4H2,1H3,(H,10,12)

InChI-Schlüssel

ZYCPCPYODHHWIC-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=CN=C(C=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.